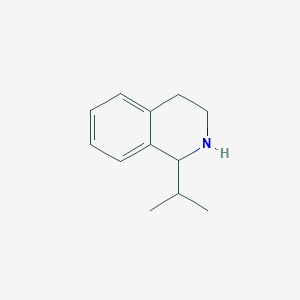

1-异丙基-1,2,3,4-四氢异喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Isopropyl-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of cardiovascular diseases .

科学研究应用

Antihypertensive Effects

1-Isopropyl-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its antihypertensive effects. In animal models, such as spontaneously hypertensive rats (SHR), it has demonstrated significant reductions in blood pressure without causing reflex tachycardia—an issue commonly associated with traditional L-type calcium channel blockers. The structure-activity relationship studies indicate that specific substituents on the tetrahydroisoquinoline ring enhance its efficacy .

Sleep Disorders

Research suggests that this compound may also have potential applications as an orexin receptor antagonist. Orexins are neuropeptides involved in regulating sleep and wakefulness. By modulating orexin receptors, 1-isopropyl-1,2,3,4-tetrahydroisoquinoline could contribute to treatments for sleep disorders such as insomnia and narcolepsy .

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives. A series of novel isoquinoline dipeptides were synthesized and evaluated for their antibacterial and antifungal activities. Results indicated promising efficacy against Escherichia coli and other pathogens, suggesting that these compounds could be developed into new antimicrobial agents .

Case Study 1: Antihypertensive Efficacy

A study conducted on SHR demonstrated that oral administration of 6-fluoro-1-isopropyl-2-{[1-(2-phenylethyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline resulted in notable antihypertensive effects. The compound was effective at reducing systolic blood pressure while maintaining heart rate stability .

Case Study 2: Antimicrobial Activity

In a study evaluating the biological activities of tetrahydroisoquinoline-conjugated dipeptides, the compounds exhibited strong antibacterial activity against E. coli and significant antifungal activity compared to standard treatments. Computational studies further supported these findings by demonstrating favorable binding interactions with bacterial DNA gyrase .

Summary of Applications

作用机制

Target of Action

1-Isopropyl-1,2,3,4-tetrahydroisoquinoline primarily targets the T-type Ca2+ channels . These channels participate in cardiac pace-making, regulation of vascular tone, and hormone secretion . The compound’s interaction with these channels is crucial for its pharmacological effects.

Mode of Action

The compound interacts with its targets, the T-type Ca2+ channels, to elicit its effects. It acts as a T-type Ca2+ channel blocker , similar to mibefradil . This interaction results in the inhibition of these channels, leading to a decrease in calcium influx. This, in turn, induces relaxation of vascular smooth muscles .

Biochemical Pathways

The primary biochemical pathway affected by 1-Isopropyl-1,2,3,4-tetrahydroisoquinoline is the calcium signaling pathway . By blocking the T-type Ca2+ channels, the compound disrupts the normal flow of calcium ions, which are crucial for various cellular processes, including muscle contraction and neurotransmitter release .

Pharmacokinetics

Its oral administration to spontaneously hypertensive rats elicited antihypertensive effects , suggesting good bioavailability.

Result of Action

The primary result of the action of 1-Isopropyl-1,2,3,4-tetrahydroisoquinoline is its antihypertensive effects . By blocking the T-type Ca2+ channels, it induces relaxation of vascular smooth muscles, leading to a decrease in blood pressure . Notably, it achieves these effects without inducing reflex tachycardia, which is often caused by traditional L-type Ca2+ channel blockers .

生化分析

Biochemical Properties

1-Isopropyl-1,2,3,4-tetrahydroisoquinoline interacts with various enzymes, proteins, and other biomolecules. It has been found to have bradycardic activities in isolated guinea pig right atria .

Cellular Effects

1-Isopropyl-1,2,3,4-tetrahydroisoquinoline has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to have antihypertensive effects in spontaneously hypertensive rats (SHR), eliciting these effects without inducing reflex tachycardia .

Molecular Mechanism

The molecular mechanism of action of 1-Isopropyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various biomolecules. It has been found to inhibit the L-type Ca2 channel, which induces relaxation of vascular smooth muscles . This inhibition is believed to be responsible for its antihypertensive effects .

Dosage Effects in Animal Models

In animal models, the effects of 1-Isopropyl-1,2,3,4-tetrahydroisoquinoline vary with different dosages. For instance, oral administration of this compound to spontaneously hypertensive rats (SHR) elicited antihypertensive effects

准备方法

Synthetic Routes and Reaction Conditions: 1-Isopropyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes under acidic conditions to form the tetrahydroisoquinoline core . Another method includes the Bischler-Napieralski reaction, which involves cyclization of β-phenylethylamine derivatives with acid chlorides or anhydrides .

Industrial Production Methods: Industrial production of 1-isopropyl-1,2,3,4-tetrahydroisoquinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: 1-Isopropyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the tetrahydroisoquinoline core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and properties .

相似化合物的比较

1-Isopropyl-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives, such as:

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.

1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Studied for its potential neurotoxic effects.

1-Aryl-1,2,3,4-tetrahydroisoquinolines: Investigated for their antimalarial activities.

The uniqueness of 1-isopropyl-1,2,3,4-tetrahydroisoquinoline lies in its specific substitution pattern, which imparts distinct biological activities, particularly in cardiovascular modulation .

生物活性

1-Isopropyl-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with related compounds.

Target of Action

1-Isopropyl-1,2,3,4-tetrahydroisoquinoline primarily targets T-type Ca²⁺ channels , acting as a blocker similar to mibefradil. This interaction is crucial for its pharmacological effects, particularly in cardiovascular modulation.

Mode of Action

The compound disrupts calcium signaling pathways by inhibiting T-type Ca²⁺ channels. This inhibition leads to reduced calcium ion flow, which is essential for various cellular processes such as muscle contraction and neurotransmitter release .

Pharmacological Effects

Antihypertensive Activity

Research indicates that 1-isopropyl-1,2,3,4-tetrahydroisoquinoline exhibits antihypertensive effects in spontaneously hypertensive rats (SHR). Notably, these effects occur without inducing reflex tachycardia, a common side effect associated with traditional L-type Ca²⁺ channel blockers .

Bradycardic Effects

In isolated guinea pig right atria, the compound has demonstrated significant bradycardic activity , which is beneficial in managing heart rate and reducing cardiac workload .

Comparative Studies

A comparison of 1-isopropyl-1,2,3,4-tetrahydroisoquinoline with other tetrahydroisoquinoline derivatives highlights its unique pharmacological profile:

| Compound | Biological Activity |

|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Neuroprotective properties |

| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | Potential neurotoxic effects |

| 1-Aryl-1,2,3,4-tetrahydroisoquinolines | Investigated for antimalarial activities |

The distinct substitution pattern of 1-isopropyl-1,2,3,4-tetrahydroisoquinoline contributes to its specific biological activities .

The compound interacts with various enzymes and proteins within biological systems. Its ability to modulate calcium channels suggests potential applications in treating cardiovascular diseases. Additionally, it has been noted for its antioxidant and anti-inflammatory properties .

Case Studies and Research Findings

Several studies have evaluated the biological activity of 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives:

- A study synthesized various derivatives and assessed their bradycardic activities. The results indicated that structural modifications significantly influenced their efficacy .

- Another investigation focused on the antihypertensive effects of a specific derivative (6-fluoro-1-isopropyl-2-{[1-(2-phenylethyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline), which showed promising results without causing reflex tachycardia in SHR models .

属性

IUPAC Name |

1-propan-2-yl-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9(2)12-11-6-4-3-5-10(11)7-8-13-12/h3-6,9,12-13H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSAVXFMPOZYTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2=CC=CC=C2CCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。